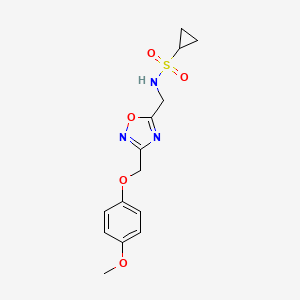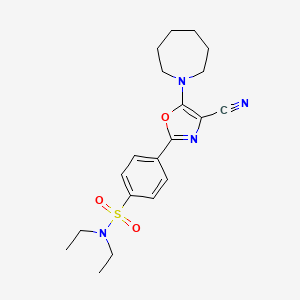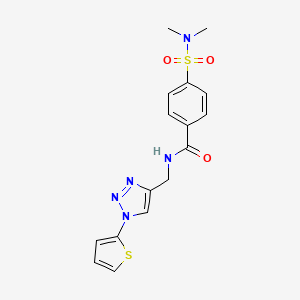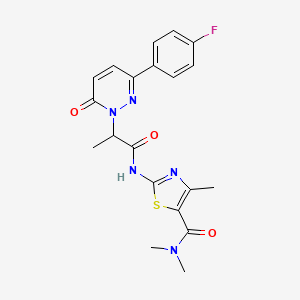
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an organic molecule with a complex structure, including a methoxyphenoxy group, an oxadiazole ring, and a cyclopropane sulfonamide group . These groups are common in many pharmaceuticals and organic compounds, suggesting potential applications in these areas .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through nucleophilic and amidation reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . These techniques could potentially be used to analyze the structure of the compound .Chemical Reactions Analysis
The compound likely undergoes chemical reactions typical of its functional groups. For example, the oxadiazole ring is known to participate in various chemical transformations .Wissenschaftliche Forschungsanwendungen
- Boronic Acid Derivatives : N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide contains borate and sulfonamide groups. Organoboron compounds, particularly aryl borates, play a crucial role in organic synthesis. They are used as intermediates and protect diols during drug synthesis. Boronic acid compounds are also involved in asymmetric synthesis, Diels–Alder reactions, and Suzuki coupling reactions .
- Enzyme Inhibitors and Ligands : Boronic acid compounds serve as enzyme inhibitors and specific ligand drugs. Their stability, low toxicity, and reactivity make them valuable in pharmaceutical research .
- Hydrogen Peroxide Detection : Boronic ester bonds in compounds like N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide can act as fluorescent probes. They help identify hydrogen peroxide, sugars, copper ions, and catecholamines .
- Microenvironmental Sensing : These compounds respond to changes in pH, glucose levels, and ATP within organisms. Researchers use them to construct stimulus-responsive drug carriers for controlled drug release .
- Borate-Linked Drug Carriers : N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide can be incorporated into drug carriers. Borate linkages offer advantages such as simple construction conditions, biocompatibility, and responsiveness to microenvironmental cues. These carriers can deliver anticancer drugs, insulin, and genes .
- Structural Characterization : Researchers have characterized the crystal structure of this compound using techniques like 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
- Density Functional Theory (DFT) : DFT calculations provide insights into molecular electrostatic potential and frontier molecular orbitals, aiding in understanding physical and chemical properties .
Organic Synthesis and Drug Development
Fluorescent Probes and Sensing Applications
Drug Delivery Systems
Crystallography and Computational Studies
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-20-10-2-4-11(5-3-10)21-9-13-16-14(22-17-13)8-15-23(18,19)12-6-7-12/h2-5,12,15H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRYWHQCQHLOFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNS(=O)(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2414752.png)



![(2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol](/img/structure/B2414759.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide](/img/structure/B2414761.png)

![(2Z)-6-[(2-methylprop-2-en-1-yl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B2414764.png)

![Methyl 2-amino-2-[3-(2,3-dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2414768.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2414771.png)
